6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline
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Overview
Description
6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methylimidazole and 2-phenyl-1,4-dihydroquinazoline can be catalyzed by various agents to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.
Substitution: Substitution reactions, particularly on the imidazole ring, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution can introduce halogenated or alkylated groups .
Scientific Research Applications
6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is used in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular pathways. The quinazoline moiety may interact with DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,4-dihydroquinazoline: Lacks the imidazole ring, making it less versatile in biological applications.
4-Methylimidazole: Does not have the quinazoline structure, limiting its chemical reactivity.
6-Bromo-2-phenyl-1,4-dihydroquinazoline: Similar structure but with different substituents, leading to varied chemical properties.
Uniqueness
6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline is unique due to the combination of imidazole and quinazoline rings, providing a versatile platform for chemical modifications and biological interactions. This dual functionality enhances its potential in various scientific and industrial applications .
Properties
Molecular Formula |
C18H16N4 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
6-(4-methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C18H16N4/c1-13-11-22(12-20-13)16-7-8-17-15(9-16)10-19-18(21-17)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,19,21) |
InChI Key |
QSXRBGNTYXCAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC3=C(C=C2)NC(=NC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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